molecular formula C21H28N2O3 B2801220 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea CAS No. 1798672-43-1

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2801220
M. Wt: 356.466
InChI Key: SHLCHSJRTKRKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea, also known as HPPPEU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPPPEU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives, including compounds similar in structure to the requested chemical, has demonstrated their potential as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency, leading to significant findings in the development of new therapeutic agents targeting conditions related to this receptor, such as obesity and anxiety (Fotsch et al., 2001).

Antimicrotubule Agents

Another study explored N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) as antimicrotubule agents, interacting covalently with β-tubulin near the colchicine-binding site. This research provides insights into the molecular interactions and modifications induced by urea derivatives on tubulin, affecting microtubule stability and offering a basis for developing chemotherapeutic agents (Fortin et al., 2011).

Hydrogen Bonding and Structure

Investigations into the hydrogen bonding and structure of substituted ureas, including those with hydroxy and methoxy groups, highlight the importance of molecular interactions in defining the properties of these compounds. Such studies contribute to our understanding of the crystalline structures and material characteristics of urea derivatives, with implications for designing novel materials and drugs (Kołodziejski et al., 1993).

Free Radical Scavengers

Urea derivatives have also been studied for their potential as free radical scavengers. Compounds structurally related to the queried chemical were found to impact hydroxyl radical generation in vivo and reduce myocardial infarct size in animal models. This research underscores the therapeutic potential of urea derivatives in treating oxidative stress-related conditions (Hashimoto et al., 2001).

Cyclocondensation Reactions

The cyclocondensation reactions of urea with other organic compounds to form pyrimidinones demonstrate the versatility of urea derivatives in synthetic chemistry, leading to compounds with potential pharmaceutical applications (Bonacorso et al., 2003).

properties

IUPAC Name

1-(5-hydroxy-3-phenylpentyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-20-9-7-17(8-10-20)11-14-22-21(25)23-15-12-19(13-16-24)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLCHSJRTKRKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea

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